N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
Description
Sulfamoyl Group (-SO₂NHC₆H₄CH₃)
- Geometry : Tetrahedral around sulfur, with bond angles near 109.5°.
- Electronic Effects : The sulfonyl group (-SO₂-) withdraws electrons via induction, polarizing the S-N bond and increasing acidity of the N-H proton (pKa ≈ 10–12).
- Stereoelectronic Interactions : The 4-methylphenyl group introduces steric hindrance, limiting rotational freedom around the S-N bond. This rigidity may influence binding to biological targets like enzymes or receptors.
Acetamide Group (-NHCOCH₃)
- Geometry : Planar due to resonance between the amide nitrogen and carbonyl oxygen.
- Hydrogen Bonding : Acts as both donor (-NH) and acceptor (C=O), facilitating interactions with proteins or nucleic acids.
- Steric Profile : The methyl group minimizes steric clash compared to bulkier aryl substituents, as seen in analogues like N-[4-(methyl-phenyl-sulfamoyl)naphthalen-1-yl]benzamide.
Interfunctional Group Relationships
The spatial separation between the sulfamoyl (position 5) and acetamide (position 1) groups creates a bifurcated pharmacophore. This arrangement enables simultaneous engagement with hydrophobic (via naphthalene and 4-methylphenyl) and polar (via sulfamoyl and acetamide) regions of molecular targets.
Properties
CAS No. |
648899-32-5 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-13-9-11-15(12-10-13)21-25(23,24)19-8-4-5-16-17(19)6-3-7-18(16)20-14(2)22/h3-12,21H,1-2H3,(H,20,22) |
InChI Key |
XCEIQHZNVUSWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Route Overview
Starting Materials : The primary reagents used are 4-methylbenzenesulfonamide and 1-naphthylamine.
Reaction Conditions : The reaction often requires solvents such as methanol or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. Heating and stirring are commonly employed to ensure complete reaction and high yield.
Detailed Synthetic Procedure
Formation of Sulfonamide Linkage :
- A mixture of 4-methylbenzenesulfonamide and 1-naphthylamine is stirred vigorously.
- An acid chloride or anhydride is added to the mixture at room temperature.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
- Following the formation of the sulfonamide bond, acetylation is performed, typically using acetic anhydride or acetyl chloride.
- This step introduces the acetamide functionality to yield the final product.
-
- After completion, ethyl acetate is added to the reaction mixture.
- The solid catalyst is removed by filtration, followed by washing with water.
- The crude product is purified through recrystallization from an ethanolic solution to obtain pure N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide.
Industrial Production Methods
In industrial settings, large-scale reactors may be utilized alongside continuous flow systems to optimize yield and purity. Automation in monitoring reaction parameters such as temperature, pressure, and pH ensures consistency in production.
This compound can undergo various chemical reactions:
| Type of Reaction | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Amines or thiols | Presence of a base (e.g., sodium hydroxide) |
These reactions can lead to various derivatives with different functional groups, expanding the potential applications of the compound.
This compound exhibits notable biological activities:
Antimicrobial Activity
The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis and demonstrating significant antibacterial properties.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to specific receptors or cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-acetamide hybrids. Below is a structural and functional comparison with analogous derivatives:
Table 1: Structural Comparison of Sulfonamide-Acetamide Derivatives
Key Findings from Comparative Analysis
Core Structure Variations: The naphthalene core in the target compound distinguishes it from benzene or benzothiazole-based analogs (e.g., 85169-25-1, ). Naphthalene’s extended π-system may enhance binding to hydrophobic pockets in biological targets compared to smaller aromatic cores . Substitution with a thienopyrimidine group (CAS 379236-43-8, ) introduces additional hydrogen-bonding and steric bulk, likely altering solubility and target specificity.
Sulfamoyl Group Modifications: The 4-methylphenyl substituent on the sulfamoyl group (target compound) increases lipophilicity compared to unmodified phenyl (85169-25-1) or naphthalenyl (4q) groups. This could influence membrane permeability in drug design .
Fluorinated analogs (e.g., N-(4-(iso-Perfluoropropyl)naphthalen-1-yl)acetamide, ) require radical isoperfluoropropylation, highlighting divergent synthetic strategies for halogenated derivatives .
Biological Activity: While direct activity data for the target compound is unavailable, structurally related N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide derivatives () exhibit antiproliferative effects via tyrosine kinase inhibition. The naphthalene core in the target compound may similarly interact with hydrophobic kinase domains .
Biological Activity
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a sulfonamide derivative notable for its potential biological activities, particularly in antimicrobial and antidiabetic domains. This compound features a naphthalene backbone substituted with a sulfamoyl group and a 4-methylphenyl moiety, which contribute to its pharmacological properties.
- Molecular Formula: CHNOS
- Molar Mass: Approximately 292.36 g/mol
- CAS Number: 136401-69-9
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial growth and glucose metabolism. The sulfonamide group is known for its role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial proliferation.
Biological Activities
-
Antimicrobial Activity
- Compounds with sulfonamide groups have demonstrated significant antibacterial properties by inhibiting the synthesis of folic acid in bacteria. This compound may exhibit similar mechanisms, making it a candidate for treating bacterial infections.
-
Antidiabetic Potential
- Preliminary studies suggest that this compound could influence glucose metabolism, potentially acting as an antidiabetic agent. The structural similarity to other known antidiabetic drugs enhances its relevance in this area.
Case Studies and Experimental Data
-
In Vitro Studies
- In vitro assays have shown that this compound can reduce bacterial growth in cultures, indicating its potential as an antimicrobial agent. The effectiveness varies with different bacterial strains, necessitating further exploration of its spectrum of activity.
-
Molecular Docking Studies
- Molecular docking simulations predict that this compound has a high binding affinity for enzymes involved in metabolic pathways, suggesting possible mechanisms for its antidiabetic effects. These studies provide insights into how the compound interacts at the molecular level with target enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamide | Lacks a sulfonamide group | Studied for anti-inflammatory properties |
| 2-(2,4-Dichlorophenyl)-N-[3-sulfamoylphenyl]acetamide | Contains sulfonamide characteristics | Evaluated for antidiabetic effects |
| N-(4-Fluorophenyl)-2-sulfamoylacetamide | Contains fluorophenyl and sulfamoyl groups | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
